Dexamethasone Impurity C
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Overview
Description
1,2-Dihydro Dexamethasone is a derivative of dexamethasone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressant properties . The molecular formula of 1,2-Dihydro Dexamethasone is C22H31FO5, and it has a molecular weight of 394.48 g/mol . This compound is often used as an impurity reference material in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydro Dexamethasone can be synthesized from dexamethasone through a hydrogenation reaction. The reaction typically involves the use of hydrogen gas and a catalyst such as Wilkinson’s catalyst in a solvent like ethanol or ethyl acetate at room temperature . The reaction is carried out under atmospheric pressure for an extended period, often several days, to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,2-Dihydro Dexamethasone follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro Dexamethasone undergoes various chemical reactions, including:
Oxidation: This reaction can convert 1,2-Dihydro Dexamethasone back to dexamethasone.
Reduction: Further reduction can lead to the formation of other derivatives.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with catalysts like palladium on carbon.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various dexamethasone derivatives, each with unique pharmacological properties .
Scientific Research Applications
1,2-Dihydro Dexamethasone has several scientific research applications:
Chemistry: Used as a reference material for impurity profiling in the synthesis of dexamethasone and its derivatives.
Biology: Studied for its effects on cellular processes and gene expression.
Industry: Utilized in the quality control of pharmaceutical products to ensure the absence of impurities.
Mechanism of Action
1,2-Dihydro Dexamethasone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding decreases vasodilation and capillary permeability, reducing inflammation . The compound also inhibits the migration of leukocytes to sites of inflammation, providing immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Betamethasone: Another glucocorticoid with similar pharmacological effects but different potency and side effect profile.
Prednisolone: A less potent glucocorticoid used for similar indications.
Uniqueness
1,2-Dihydro Dexamethasone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, dexamethasone .
Properties
IUPAC Name |
9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXYYHUGHQGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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